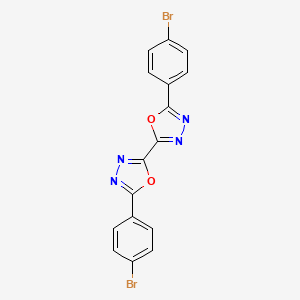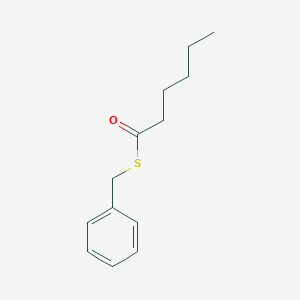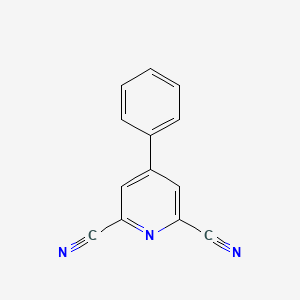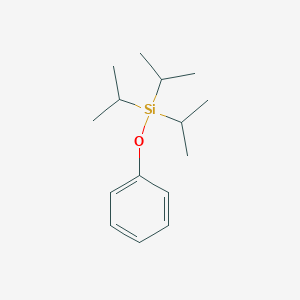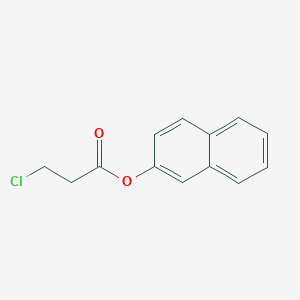
Benzoic acid--2-methyl-2-propylpropane-1,3-diol (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid–2-methyl-2-propylpropane-1,3-diol (2/1) is a compound that combines benzoic acid with 2-methyl-2-propylpropane-1,3-diol in a 2:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–2-methyl-2-propylpropane-1,3-diol (2/1) typically involves the esterification of benzoic acid with 2-methyl-2-propylpropane-1,3-diol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of benzoic acid–2-methyl-2-propylpropane-1,3-diol (2/1) may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid–2-methyl-2-propylpropane-1,3-diol (2/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring of the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Benzoic acid derivatives and ketones.
Reduction: Alcohols and diols.
Substitution: Halogenated and nitrated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid–2-methyl-2-propylpropane-1,3-diol (2/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a muscle relaxant and anticonvulsant.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Comparación Con Compuestos Similares
Benzoic acid–2-methyl-2-propylpropane-1,3-diol (2/1) can be compared with similar compounds such as:
2-Methyl-2-propyl-1,3-propanediol: A simple alkyl diol with sedative and anticonvulsant effects.
Benzoic acid derivatives: Compounds like methyl benzoate and ethyl benzoate, which have similar ester functional groups but different alkyl chains.
The uniqueness of benzoic acid–2-methyl-2-propylpropane-1,3-diol (2/1) lies in its specific combination of benzoic acid and 2-methyl-2-propylpropane-1,3-diol, resulting in distinct chemical and biological properties.
Propiedades
| 102447-89-2 | |
Fórmula molecular |
C21H28O6 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
benzoic acid;2-methyl-2-propylpropane-1,3-diol |
InChI |
InChI=1S/2C7H6O2.C7H16O2/c2*8-7(9)6-4-2-1-3-5-6;1-3-4-7(2,5-8)6-9/h2*1-5H,(H,8,9);8-9H,3-6H2,1-2H3 |
Clave InChI |
LSAQYTUVIYVPDI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


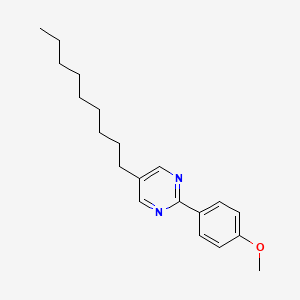
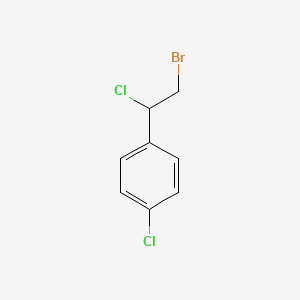
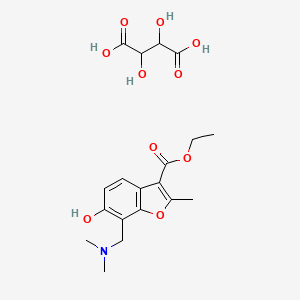
![({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid](/img/structure/B14334260.png)
